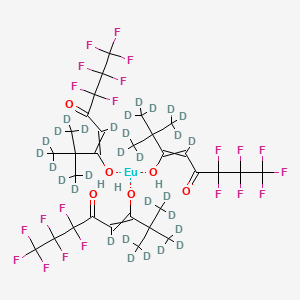
Europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium is a complex organometallic compound that features europium as its central metal atom. This compound is notable for its unique structure, which includes multiple deuterium and fluorine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium typically involves multiple steps, starting with the preparation of the ligand. The ligand is synthesized through a series of nucleophilic substitution reactions, where deuterium and fluorine atoms are introduced into the organic framework. The final step involves the coordination of the ligand to europium, usually under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches in research laboratories using high-purity reagents and controlled environments to ensure the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium(III) complexes.
Reduction: Reduction reactions can convert europium(III) back to europium(II), often using reducing agents like sodium amalgam.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium amalgam and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and phosphines are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields europium(III) complexes, while reduction can regenerate europium(II) species.
Scientific Research Applications
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in bioimaging and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium involves its interaction with molecular targets through coordination chemistry. The europium center can form stable complexes with various ligands, influencing the electronic and structural properties of the compound. This interaction can modulate biological pathways and chemical reactions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: Known for its high nitrogen content and energetic properties.
Tris(2-phenylpyridine)iridium: Used in electrophosphorescence and known for its stability due to the "deuterium effect".
Uniqueness
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium stands out due to its high degree of fluorination and deuteration, which imparts unique electronic and structural properties. These features make it particularly useful in specialized applications such as advanced material development and bioimaging.
Properties
Molecular Formula |
C30H33EuF21O6 |
|---|---|
Molecular Weight |
1070.7 g/mol |
IUPAC Name |
europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/i3*1D3,2D3,3D3,4D; |
InChI Key |
UDXLMYFGTHAWDC-SAGUEURZSA-N |
Isomeric SMILES |
[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















